molecular formula C36H73NO B077672 Octadecanamide, N-octadecyl- CAS No. 13276-08-9

Octadecanamide, N-octadecyl-

Cat. No.: B077672
CAS No.: 13276-08-9
M. Wt: 536 g/mol
InChI Key: DJWFNQUDPJTSAD-UHFFFAOYSA-N
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Description

Octadecanamide, N-octadecyl-, also known as N-octadecylstearamide, is a long-chain fatty acid amide. It is derived from octadecanoic acid (stearic acid) and octadecanamine. This compound is characterized by its waxy solid form and is commonly used in various industrial applications due to its lubricating and anti-static properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecanamide, N-octadecyl-, can be synthesized through the reaction of octadecanoic acid with octadecanamine. The reaction typically involves heating the reactants to facilitate the formation of the amide bond. The process can be represented by the following reaction:

C17H35COOH+C18H37NH2C17H35CONHC18H37+H2O\text{C}_{17}\text{H}_{35}\text{COOH} + \text{C}_{18}\text{H}_{37}\text{NH}_2 \rightarrow \text{C}_{17}\text{H}_{35}\text{CONHC}_{18}\text{H}_{37} + \text{H}_2\text{O} C17​H35​COOH+C18​H37​NH2​→C17​H35​CONHC18​H37​+H2​O

Industrial Production Methods: In industrial settings, the production of octadecanamide, N-octadecyl-, often involves the use of catalysts to increase the reaction rate and yield. The reaction is typically carried out in a solvent such as toluene or xylene under reflux conditions. The product is then purified through recrystallization or distillation to obtain the desired purity .

Types of Reactions:

    Oxidation: Octadecanamide, N-octadecyl-, can undergo oxidation reactions, particularly at the amide nitrogen. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides, under basic or acidic conditions depending on the nucleophile.

Major Products Formed:

Scientific Research Applications

Octadecanamide, N-octadecyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octadecanamide, N-octadecyl-, is primarily related to its ability to interact with lipid membranes. It can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the encapsulation and controlled release of therapeutic agents. The molecular targets include lipid membranes and associated proteins, influencing various cellular pathways .

Comparison with Similar Compounds

Uniqueness: Octadecanamide, N-octadecyl-, is unique due to its long alkyl chain and amide functionality, which confer specific physical and chemical properties. Its ability to form stable vesicles and interact with lipid membranes makes it particularly valuable in biomedical and industrial applications .

Properties

IUPAC Name

N-octadecyloctadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H73NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWFNQUDPJTSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H73NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065393
Record name Octadecanamide, N-octadecyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Octadecanamide, N-octadecyl-
Source EPA Chemicals under the TSCA
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CAS No.

13276-08-9
Record name N-Octadecyloctadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13276-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanamide, N-octadecyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanamide, N-octadecyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanamide, N-octadecyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-octadecylstearamide
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